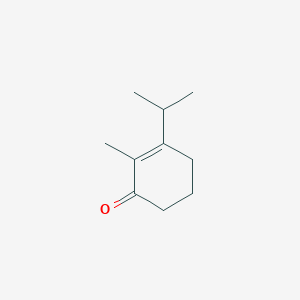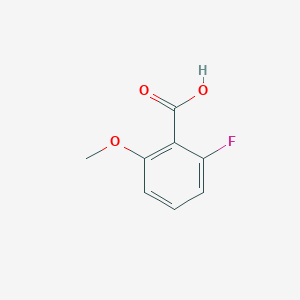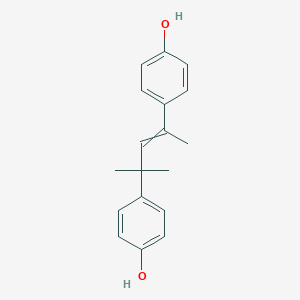
10-Undecyn-1-ol
Übersicht
Beschreibung
10-Undecyn-1-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a terminal alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms at the terminal position. This compound is known for its antifungal properties and is used in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
10-Undecyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other compounds.
Biology: Exhibits antifungal activity, making it useful in biological studies and applications.
Industry: Used in the esterification of fatty acids and as a precursor in the synthesis of other chemicals
Wirkmechanismus
Target of Action
10-Undecyn-1-ol, also known as undec-10-yn-1-ol, is primarily known for its antifungal activity
Mode of Action
It’s known that the compound exhibits antifungal activity . This suggests that it likely interacts with key components of fungal cells to inhibit their growth or reproduction.
Result of Action
The primary result of this compound’s action is its antifungal effect . By interacting with fungal cells, it inhibits their growth or induces their death, thereby exhibiting its antifungal activity.
Biochemische Analyse
Biochemical Properties
10-Undecyn-1-ol plays a significant role in biochemical reactions, particularly in the esterification of fatty acids such as pentanoic and stearic acids in the presence of lipase . This interaction highlights the compound’s ability to act as a substrate for enzymatic reactions, facilitating the formation of esters. Additionally, this compound exhibits antifungal activity, suggesting its potential interaction with fungal enzymes and proteins
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antifungal activity indicates that it can disrupt fungal cell membranes and inhibit fungal growth . In mammalian cells, this compound may affect lipid metabolism and membrane fluidity due to its fatty alcohol structure. These effects can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. The compound’s terminal alkyne group allows it to form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged enzyme inhibition and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity and modulation of lipid metabolism . At high doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can be metabolized by enzymes such as lipases, leading to the formation of esters and other metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fatty alcohol structure allows it to integrate into lipid membranes, affecting its localization and accumulation . These interactions are crucial for understanding how this compound exerts its effects on cellular function and metabolism.
Subcellular Localization
This compound is localized in specific subcellular compartments, including lipid membranes and organelles. The compound’s fatty alcohol structure and terminal alkyne group allow it to interact with targeting signals and post-translational modifications, directing it to specific cellular locations . These interactions are essential for understanding the compound’s activity and function within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Undecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 10-undecynoic acid with reducing agents to yield the desired alcohol. Another method includes the esterification of pentanoic and stearic acids in the presence of lipase .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 11-bromo-undec-1-yne with carbon tetrabromide and triphenylphosphine. This method is favored due to its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Undecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
10-Undecen-1-ol: Similar in structure but contains a double bond instead of a triple bond.
9-Decen-1-ol: Another alkyne alcohol with a shorter carbon chain.
11-Hydroxy-1-undecene: Contains a hydroxyl group and a double bond at different positions
Uniqueness: 10-Undecyn-1-ol is unique due to its terminal alkyne group, which imparts distinct reactivity compared to similar compounds with double bonds or different chain lengths. This unique structure allows for specific applications in organic synthesis and antifungal treatments .
Eigenschaften
IUPAC Name |
undec-10-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQZOUNRPZBQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062638 | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-84-7 | |
| Record name | 10-Undecyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2774-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Undecyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 10-Undecyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 10-Undecyn-1-ol?
A1: this compound is characterized by the following:
- Molecular Formula: C11H20O
- Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared) spectroscopy are commonly used to confirm its structure.
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated various biological activities:
- Antifungal Activity: Research shows its effectiveness against phytopathogenic fungi like Rosellinia necatrix. This activity makes it a potential candidate for developing environmentally friendly fungicides.
- Chemoattractant: It acts as a chemoattractant for the entomopathogenic nematode Steinernema australe, potentially playing a role in biocontrol of insect pests.
Q3: How does inclusion complexation with cyclodextrin derivatives affect this compound's antifungal activity?
A: Studies show that complexing this compound with cyclodextrin derivatives, especially randomly methylated beta-cyclodextrin (RM-β-CD), significantly improves its antifungal activity against Rosellinia necatrix. This enhancement is attributed to:
Q4: What is the role of this compound in the synthesis of other compounds?
A4: this compound serves as a key starting material in various synthetic pathways:
- Synthesis of Alkyl-methoxy-1,4-benzoquinones: It is employed in synthesizing natural products like Primin, possessing interesting biological properties.
- Pyridine Alkaloid Synthesis: It's used in a Sonogashira reaction for preparing the pyridine alkaloid niphatesine C and its analogue norniphatesine C.
- Polyurethane Synthesis: It can be used as a starting material for the synthesis of biobased aromatic triols, which are subsequently used to produce segmented polyurethanes. This opens avenues for utilizing renewable resources in material development.
Q5: How is this compound utilized in isomerization reactions?
A: this compound plays a crucial role in the synthesis of terminal alkynols, which are intermediates for potent anticancer agents like C-16 alkynic fatty acids. The process involves:
Q6: What are the potential environmental impacts of this compound?
A: While the provided research doesn't delve into the detailed ecotoxicological profile of this compound, its use as a potential fungicide necessitates careful assessment of its environmental impact. Future research should focus on:
Q7: What analytical techniques are used to identify and quantify this compound?
A7: Several analytical techniques are employed to study this compound:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)












